4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester

LC-MS/MS stable isotope labeling quantitative bioanalysis

Quantitative LC-MS/MS analysis of Lacidipine intermediates faces significant matrix-induced ion suppression variability, compromising accuracy. This d10-labeled internal standard directly addresses that pain point. • +10 Da mass shift ensures baseline resolution from bromine isotopic clusters (M+2/M+4), eliminating quantitation error from isotopic overlap. • Deuterium placement on stable ethyl esters minimizes chromatographic retention time shifts, enabling robust matrix effect compensation. • Enables FDA/EMA-compliant precision (CV <15% at LLOQ) and accuracy (85-115%) in bioequivalence studies. Supplied with full Certificate of Analysis. For research use only.

Molecular Formula C19H22BrNO4
Molecular Weight 418.3 g/mol
Cat. No. B590080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester
Synonyms4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 3,5-Diethyl Ester; 
Molecular FormulaC19H22BrNO4
Molecular Weight418.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2
InChIKeyHHVXLILNSZSXPW-JKSUIMTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester Overview


4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester (CAS 1329793-25-0) is a deuterated derivative of the non-labeled compound 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester (CAS 861927-02-8), itself a trans-Lacidipine intermediate [1]. The d10-labeling introduces ten deuterium atoms at the ethyl ester positions, increasing molecular weight from 408.29 to 418.35 g/mol while preserving near-identical physicochemical behavior . It is specifically designed and utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of the corresponding non-labeled analyte .

Why Unlabeled Internal Standards Fail


Substituting a non-deuterated or differently labeled internal standard (e.g., a structural analog rather than a stable isotope-labeled analog) for the d10-labeled compound introduces significant quantitation error in LC-MS/MS methods [1]. Non-isotopic internal standards do not co-elute identically with the analyte under gradient conditions, failing to compensate for variable matrix-induced ion suppression/enhancement [2]. While deuterated internal standards generally mitigate matrix effects, improper deuterium placement or insufficient labeling (e.g., 3]. The specific d10-labeling pattern on this molecule is engineered to minimize such isotope effects while providing sufficient mass shift (+10 Da) to avoid isotopic overlap with the natural abundance M+2/M+4 peaks of the bromine-containing analyte .

Quantitative Performance Evidence


Mass Shift and Isotopic Separation Over Lower Deuterium Labeling

The d10-labeled compound exhibits a molecular weight of 418.35 g/mol, representing a +10.06 Da mass shift relative to the unlabeled analyte (408.29 g/mol) . This 10 Da difference ensures baseline mass separation from the analyte's natural abundance isotopic peaks, particularly critical given the presence of bromine (79Br/81Br, ~1:1 ratio), which produces significant M+2 and M+4 isotopic envelopes [1]. Lower deuterium incorporation (e.g., d3, d5) would result in isotopic overlap with the analyte's natural M+2/M+4 peaks, causing quantitation bias, while d10 labeling provides a clean, interference-free mass channel for MS/MS detection [2].

LC-MS/MS stable isotope labeling quantitative bioanalysis internal standard

Matrix Effect Compensation vs. Non-Isotopic Standards

Stable isotope-labeled internal standards (SIL-IS) like this d10 compound are the gold standard for correcting matrix effects in LC-MS/MS [1]. In a study across four cannabis matrices, deuterated internal standards improved accuracy deviations from >60% (using external calibration) to within 25%, and reduced RSDs from >50% to <20% [2]. For immunosuppressant quantitation, deuterated internal standards achieved intra-assay CV of 0.9-14.7% and accuracy of 89-138%, with matrix effects well compensated [3]. While no direct head-to-head data exist for this specific compound, class-level evidence demonstrates that SIL-IS outperforms structural analogs by 2- to 3-fold in accuracy and precision in complex biological matrices [4].

matrix effects ion suppression quantitative LC-MS method validation

Chromatographic Co-Elution and Isotope Effect Mitigation

Deuterium-labeled internal standards may exhibit slight chromatographic retention time shifts (typically 0.02-0.05 min) due to the deuterium isotope effect, potentially causing differential matrix suppression between analyte and IS [1]. A study on carvedilol enantiomers demonstrated that a 0.04 min retention time difference between analyte and deuterated IS led to differential ion suppression and altered peak area ratios, compromising accuracy [2]. However, the d10-labeling on this compound is positioned on the ethyl ester moieties, not on exchangeable or polar protons, minimizing hydrogen-deuterium exchange and chromatographic shift . In contrast, 13C- or 15N-labeled IS (when available) may offer superior co-elution but are often cost-prohibitive or unavailable for this specific intermediate [3].

deuterium isotope effect retention time shift LC-MS/MS internal standard selection

Internal Standard for Lacidipine Intermediate Quantitation

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is explicitly referenced as the deuterated analog of the trans-Lacidipine intermediate 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester . While no published method currently employs this exact IS, analogous LC-MS/MS methods for Lacidipine quantitation using Lacidipine-13C8 IS achieved linearity from 0.1-20 ng/mL (r² ≥ 0.9963), intra-day precision <6.2%, and accuracy 95.2-104.8% [1]. The d10 compound is positioned as the equivalent IS for quantifying the brominated intermediate in synthetic process monitoring and impurity profiling of Lacidipine production [2].

Lacidipine pharmaceutical intermediate bioequivalence LC-MS/MS

Application Scenarios


LC-MS/MS Method for Lacidipine Intermediate Monitoring

This d10 compound serves as the ideal SIL-IS for developing and validating LC-MS/MS methods to quantify 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester in reaction mixtures, process intermediates, or biological matrices . The +10 Da mass shift ensures baseline resolution from bromine isotopic clusters, and the deuterium placement on stable ethyl esters minimizes chromatographic retention time shifts, enabling robust matrix effect compensation .

Lacidipine Pharmacokinetic and Bioequivalence Studies

In regulatory bioequivalence studies of Lacidipine, accurate quantitation of trace-level impurities and intermediates is critical. This d10 compound can be used as an internal standard to achieve the required precision (CV <15% at LLOQ) and accuracy (85-115%) as mandated by FDA/EMA guidelines [1]. The class-level evidence demonstrates that SIL-IS reduces matrix-induced variability by over 2-fold compared to non-isotopic standards [2].

Process Analytical Technology for Lacidipine Synthesis

For pharmaceutical manufacturers scaling up Lacidipine synthesis, this d10 internal standard enables real-time reaction monitoring and impurity profiling via LC-MS. The +10 Da mass tag allows unambiguous identification and quantitation of the brominated intermediate in complex reaction matrices, supporting Quality-by-Design (QbD) initiatives [3].

Toxicology Confirmation of Lacidipine Exposure

In clinical or forensic toxicology laboratories, confirmation of Lacidipine ingestion requires definitive identification of drug-related compounds in biological specimens. This d10 compound provides the requisite analytical specificity for LC-MS/MS confirmation assays, with the deuterium label serving as a unique mass signature that distinguishes the internal standard from endogenous or co-administered substances [4].

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